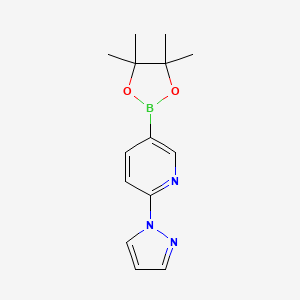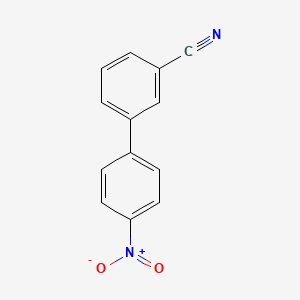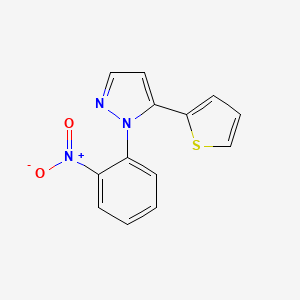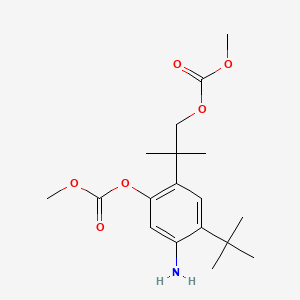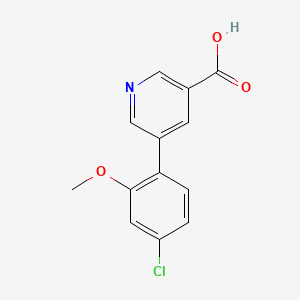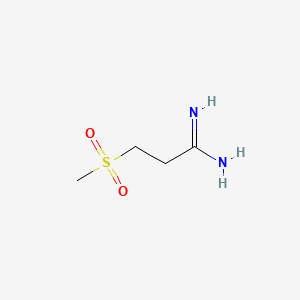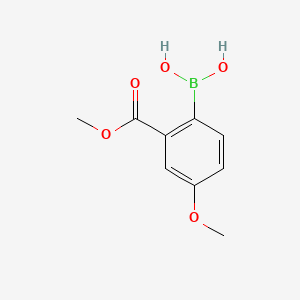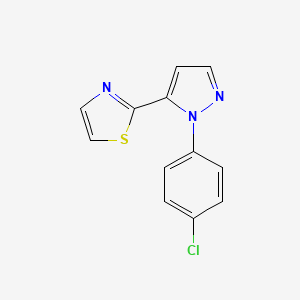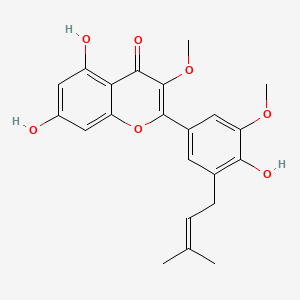
Dodoviscin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodoviscin J is a prenyl flavonol derivative isolated from the aerial parts of the plant Dodonaea viscosa . This compound is known for its ability to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This compound has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol .
Aplicaciones Científicas De Investigación
Dodoviscin J has several scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and prenylation reactions.
Industry: Utilized in the development of natural product-based cosmetics and pharmaceuticals.
Mecanismo De Acción
Target of Action
Dodoviscin J, a prenyl flavonol derivative, has been found to target extracellular signal-regulated protein kinase 2 (ERK2) . ERK2 is a crucial component of the MAPK/ERK pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with ERK2, exhibiting inhibitory activity . The compound binds to ERK2, potentially altering its conformation and inhibiting its function . This interaction disrupts the normal functioning of the MAPK/ERK pathway, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is essential for transmitting signals from receptors on the cell surface to DNA in the nucleus, regulating various cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting ERK2, this compound disrupts this pathway, potentially leading to altered cell behavior .
Result of Action
The inhibition of ERK2 by this compound can lead to changes in cellular processes regulated by the MAPK/ERK pathway . For instance, this compound has been found to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This suggests that the compound may have potential applications in regulating adipogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodoviscin J can be synthesized through various chemical reactions involving the prenylation of flavonol derivatives. The specific synthetic routes and reaction conditions are not widely documented, but general flavonoid synthesis methods can be applied. These typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction from the aerial parts of Dodonaea viscosa. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dodoviscin J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonols .
Comparación Con Compuestos Similares
Dodoviscin J is unique among prenyl flavonol derivatives due to its specific structure and biological activity. Similar compounds include:
Dodoviscin I: Another prenyl flavonol derivative with similar adipogenic properties.
Dodoviscin A: Known for its ability to inhibit melanogenesis in melanoma cells.
Dodoviscin H: Shares structural similarities but differs in specific functional groups.
These compounds share a common flavonoid backbone but differ in their prenylation patterns and biological activities, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIUFQDDVFOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)
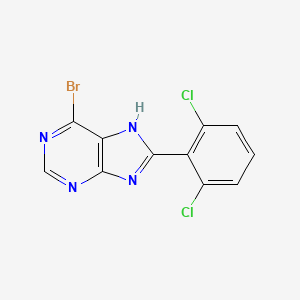
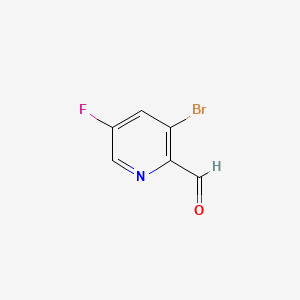
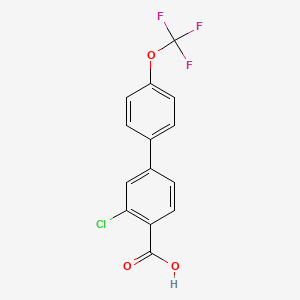
![3-[(Dimethylamino)methyl]-2-heptanone](/img/structure/B580836.png)
